The synthesis of cis-4-Decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. This reaction is usually conducted under acidic conditions to facilitate the formation of the ester bond. Common reagents include carboxylic acids, alcohols, and acid catalysts.
Cis-4-Decenoylcarnitine has a molecular formula of C₁₇H₃₁NO₄ and a molecular weight of approximately 313.43 g/mol. The structure features a long hydrocarbon chain with a cis double bond at the fourth position, which influences its chemical behavior and biological activity.
Cis-4-Decenoylcarnitine can undergo various chemical reactions:
These reactions are significant in metabolic pathways where cis-4-decenoylcarnitine plays a role in fatty acid metabolism.
The primary mechanism of action for cis-4-Decenoylcarnitine involves its role in transporting fatty acids into mitochondria for beta-oxidation. The process includes:
These properties influence its behavior in biological systems and its applications in research.
Cis-4-Decenoylcarnitine has several scientific applications:
The ongoing research into acylcarnitines continues to unveil their roles in health and disease, highlighting their importance as biomarkers and therapeutic targets in metabolic disorders.
cis-4-Decenoylcarnitine (C10:1) is a medium-chain unsaturated acylcarnitine generated during mitochondrial β-oxidation of unsaturated fatty acids. It is particularly associated with the metabolism of linoleic acid (C18:2) and serves as an intermediate in the breakdown of longer-chain fatty acids. Under physiological conditions, cis-4-decenoyl-CoA undergoes enzymatic processing via mitochondrial 2,4-dienoyl-CoA reductase to convert the cis-double bond at the 4-position into a trans-double bond at the 2-position, enabling further β-oxidation cycles [1] [7]. This intermediate is typically transient and does not accumulate in significant quantities when mitochondrial β-oxidation pathways are intact.
In medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the enzymatic defect at the initial step of medium-chain fatty acid oxidation (specifically for C6-C12 substrates) leads to pathological accumulation of cis-4-decenoylcarnitine. This occurs because cis-4-decenoyl-CoA cannot be dehydrogenated by MCAD, causing substrate backlog and subsequent conversion to the carnitine ester form. Tandem mass spectrometry studies reveal that cis-4-decenoylcarnitine, along with octanoylcarnitine (C8) and decanoylcarnitine (C10), forms a characteristic acylcarnitine profile diagnostic for MCADD [1] [5]. The accumulation reflects disrupted intermediate channeling – a phenomenon where enzyme deficiencies prevent efficient transfer of substrates between β-oxidation complexes [7].
Table 1: Metabolic Context of cis-4-Decenoylcarnitine in Mitochondrial β-Oxidation
Property | Physiological Role | Accumulation Context |
---|---|---|
Chain Length | Medium-chain (C10) | Medium-chain acyl-CoA dehydrogenase deficiency |
Unsaturation | cis-4 double bond | Disrupted dehydrogenation of cis-4-decenoic acid |
Precursor Fatty Acids | Linoleic acid (C18:2) | Incomplete oxidation of unsaturated LCFA |
Diagnostic Significance | Not typically elevated | Marker for MCADD in newborn screening |
Peroxisomes contribute to fatty acid oxidation, particularly for very-long-chain fatty acids (VLCFA), branched-chain fatty acids, and certain unsaturated fatty acids. While mitochondrial β-oxidation handles the bulk of medium-chain fatty acids, peroxisomes possess a distinct 4-enoyl-CoA reductase pathway that processes intermediates like cis-4-decenoyl-CoA. Studies using isolated peroxisomes demonstrate their capacity to metabolize cis-4-decenoyl-CoA via the 2,4-dienoyl-CoA reductase system, converting it to trans-3-enoyl-CoA for further oxidation [10]. This pathway provides an auxiliary route for unsaturated fatty acid catabolism, though its capacity is limited compared to mitochondrial processing.
The enzyme carnitine octanoyltransferase (CrOT, EC 2.3.1.137) localizes to peroxisomes and catalyzes the formation of medium-chain acylcarnitines, including cis-4-decenoylcarnitine. This facilitates the export of partially oxidized acyl groups from peroxisomes to mitochondria for complete combustion, functioning as part of a metabolic partnership between these organelles. Under conditions of mitochondrial impairment (e.g., MCADD), peroxisomal-derived cis-4-decenoylcarnitine may contribute to the circulating pool of this metabolite [2].
Table 2: Peroxisomal vs. Mitochondrial Handling of cis-4-Decenoyl Intermediates
Characteristic | Peroxisomal Metabolism | Mitochondrial Metabolism |
---|---|---|
Primary Enzymes | 2,4-Dienoyl-CoA reductase; Carnitine octanoyltransferase | Medium-chain acyl-CoA dehydrogenase; Enoyl-CoA hydratase |
Metabolic Fate | Chain shortening for mitochondrial transfer | Complete oxidation to acetyl-CoA |
Tissue Distribution | Liver, kidney | Liver, heart, skeletal muscle |
Pathological Significance | Secondary route when mitochondria overloaded | Primary site of cis-4-decenoylcarnitine accumulation in MCADD |
The formation and transport of cis-4-decenoylcarnitine depend critically on the carnitine shuttle system. Medium-chain fatty acids (C6-C12) can passively diffuse across mitochondrial membranes but are often actively processed via carnitine-dependent mechanisms during high metabolic demand. cis-4-Decenoyl-CoA in the mitochondrial matrix undergoes transesterification by carnitine palmitoyltransferase II (CPT2) to form cis-4-decenoylcarnitine, which is exported to the cytosol via carnitine-acylcarnitine translocase (CACT) [1] [9].
In the cytosol, carnitine palmitoyltransferase I (CPT1) can theoretically reverse this reaction, though its activity toward medium-chain acylcarnitines is relatively low. This compartmentalization results in the release of cis-4-decenoylcarnitine into circulation during metabolic stress. In MCADD, disruption of this cycle occurs proximal to CPT2 – the accumulating cis-4-decenoyl-CoA cannot proceed through β-oxidation and is diverted toward carnitine esterification, leading to characteristic export from mitochondria and systemic accumulation [5] [9].
Accumulated cis-4-decenoylcarnitine is not merely a passive biomarker but contributes to cellular dysfunction through multiple mechanisms:
Beyond MCADD, elevated cis-4-decenoylcarnitine occurs in other states of incomplete fatty acid oxidation:
Table 3: Diagnostic Significance of cis-4-Decenoylcarnitine in Human Disorders
Disorder/Condition | Acylcarnitine Profile | Primary Tissue | Mechanism |
---|---|---|---|
MCADD | ↑↑ cis-4-Decenoylcarnitine (C10:1), ↑Octanoylcarnitine (C8) | Liver, muscle | MCAD enzyme deficiency |
VLCADD | ↑ Tetradecenoylcarnitine (C14:1), ↑ cis-4-Decenoylcarnitine (mild) | Heart, liver | VLCAD deficiency causing upstream accumulation |
Type 2 Diabetes | ↑ C10-C14 acylcarnitines | Skeletal muscle | Incomplete β-oxidation due to mitochondrial overload |
Environmental Enteric Dysfunction | ↑ Medium-chain acylcarnitines | Intestinal mucosa | Secondary carnitine deficiency |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1